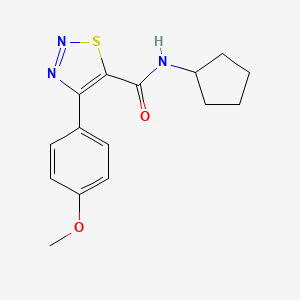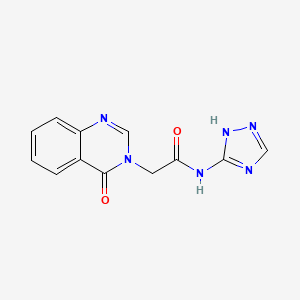
2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Triazole Moiety:
Acetamide Formation: The final step involves the acylation of the triazole-quinazolinone intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or triazole moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or triazole derivatives.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit the activity of certain enzymes, while the triazole moiety can enhance binding affinity and specificity. This dual action can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,2,4-triazol-3-yl)acetamide
- 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,2,3-triazol-3-yl)acetamide
- 2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-5-yl)acetamide
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of the quinazolinone and triazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H10N6O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2/c19-10(16-12-13-6-15-17-12)5-18-7-14-9-4-2-1-3-8(9)11(18)20/h1-4,6-7H,5H2,(H2,13,15,16,17,19) |
InChI Key |
PBFMRFPJINXQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15104385.png)
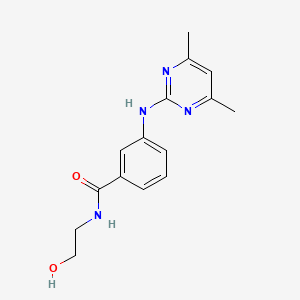
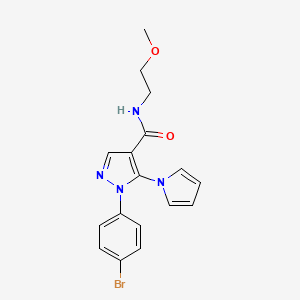
![N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B15104399.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104400.png)
![1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B15104402.png)
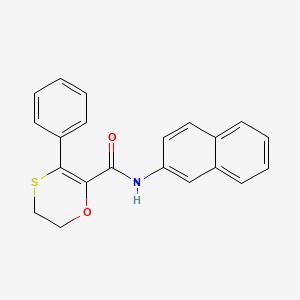
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B15104437.png)
![1-(3,5-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15104439.png)
![3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one](/img/structure/B15104447.png)
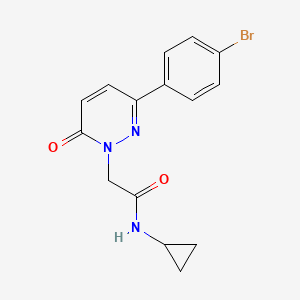
![6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15104454.png)
![methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate](/img/structure/B15104455.png)
